8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to act as a colorimetric indicator, particularly in the determination of metal ions such as zinc, mercury, and copper .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalene-2-sulfonic acid derivatives, followed by the introduction of the amino and hydrazinyl groups under controlled conditions. The reaction conditions usually involve specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to control the reaction parameters. The use of advanced techniques such as flow injection analysis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is widely used in scientific research due to its versatile properties:
Biology: The compound is used in various biochemical assays to detect and quantify specific ions and molecules.
Wirkmechanismus
The mechanism by which 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid exerts its effects involves its ability to form complexes with metal ions. The compound’s structure allows it to bind selectively to specific ions, leading to a color change that can be measured spectrophotometrically. This binding process involves molecular interactions with the metal ions, resulting in the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zincon monosodium salt: A similar compound used as a colorimetric indicator for metal ions.
Eriochrome Black T: Another indicator used for detecting metal ions in various assays.
Calmagite: Used in similar applications for the determination of metal ions.
Uniqueness
What sets 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid apart is its specific structure, which provides unique binding properties and selectivity for certain metal ions. This makes it particularly valuable in applications requiring precise and accurate detection of these ions.
Eigenschaften
CAS-Nummer |
63083-93-2 |
---|---|
Molekularformel |
C16H13N3O7S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
8-amino-5-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-13-4-5-14(11-3-1-9(7-12(11)13)27(21,22)23)18-19-15-8-10(28(24,25)26)2-6-16(15)20/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
FPJPOCZFGQZFIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.